molecular formula C19H12N2O6 B10892560 Biphenyl-4-yl 2,4-dinitrobenzoate

Biphenyl-4-yl 2,4-dinitrobenzoate

Cat. No.: B10892560
M. Wt: 364.3 g/mol
InChI Key: GQSDVYZLVKOLHF-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 2,4-dinitrobenzoate is a nitroaromatic compound characterized by a biphenyl group esterified to a benzoate moiety substituted with nitro groups at the 2- and 4-positions. This structure confers unique physicochemical properties, including high electron-withdrawing capacity and steric hindrance, which influence its reactivity, solubility, and interactions in biological and environmental systems. The compound is primarily studied in the context of biodegradation pathways, structural analogs in bioreporter assays, and as a reference in crystallographic studies .

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

(4-phenylphenyl) 2,4-dinitrobenzoate

InChI

InChI=1S/C19H12N2O6/c22-19(17-11-8-15(20(23)24)12-18(17)21(25)26)27-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H

InChI Key

GQSDVYZLVKOLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme:

2,4-DNBA+SOCl22,4-DNB-ClBaseBiphenyl-4-olBiphenyl-4-yl 2,4-dinitrobenzoate2,4\text{-DNBA} + \text{SOCl}_2 \rightarrow 2,4\text{-DNB-Cl} \xrightarrow[\text{Base}]{\text{Biphenyl-4-ol}} \text{Biphenyl-4-yl 2,4-dinitrobenzoate}
Key Steps :

  • Nitration : 2,4-Dinitrobenzoic acid (2,4-DNBA) is synthesized via sequential nitration of benzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C.

  • Acid Chloride Formation : 2,4-DNBA reacts with thionyl chloride (SOCl₂) under reflux to yield 2,4-dinitrobenzoyl chloride (2,4-DNB-Cl).

  • Esterification : Biphenyl-4-ol is treated with 2,4-DNB-Cl in anhydrous pyridine or DMAP, facilitating nucleophilic acyl substitution.

Optimization Data :

ParameterConditionYield (%)Source
Nitration Temp0–5°C85
SOCl₂ Reflux Time3 h92
Esterification BasePyridine78

Advantages : High scalability and minimal by-products.
Limitations : Requires strict moisture control.

Coupling Reagent-Mediated Synthesis

Reaction Scheme:

2,4-DNBA+Biphenyl-4-olDCC/DMAPDCMBiphenyl-4-yl 2,4-dinitrobenzoate2,4\text{-DNBA} + \text{Biphenyl-4-ol} \xrightarrow[\text{DCC/DMAP}]{\text{DCM}} \text{this compound}
Key Steps :

  • Activation : 2,4-DNBA is activated using DCC (dicyclohexylcarbodiimide) and DMAP in dichloromethane (DCM).

  • Coupling : Biphenyl-4-ol reacts with the activated intermediate to form the ester.

Performance Metrics :

Reagent SystemSolventTime (h)Yield (%)Source
DCC/DMAPDCM1282
EDCI/HOBtTHF2475

Advantages : Avoids acid chloride handling.
Limitations : Requires chromatographic purification.

Ultrasound-Assisted Esterification

Innovative Approach :
Ultrasound irradiation (40 kHz) accelerates the reaction between 2,4-DNBA and biphenyl-4-ol using TsOH·H₂O as a catalyst in toluene.

Data Summary :

ConditionYield (%)Reaction Time
Conventional Heating656 h
Ultrasound891.5 h

Mechanistic Insight : Cavitation effects enhance molecular collision and reduce activation energy.

Solid-Phase Synthesis

Methodology :
Immobilized 2,4-DNBA on Wang resin reacts with biphenyl-4-ol under microwave irradiation (100°C, 30 min).

Outcomes :

  • Resin Loading : 1.2 mmol/g

  • Purity : >95% (HPLC)

  • Yield : 76% after cleavage with TFA/DCM.

Application : Suitable for parallel synthesis of ester libraries.

Enzymatic Esterification

Biocatalytic Route :
Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of 2,4-dinitrobenzoyl methyl ester with biphenyl-4-ol in ionic liquids.

Optimized Parameters :

ParameterOptimal ValueYield (%)
Solvent[BMIM][PF₆]68
Temperature50°C68
Enzyme Loading15 wt%68

Sustainability : Reduces waste and energy consumption.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Acid Chloride7898HighModerate
Coupling Reagents8295ModerateLow
Ultrasound8997HighHigh
Solid-Phase7695LowModerate
Enzymatic6890ModerateHigh

Scientific Research Applications

Chemical Applications

Organic Synthesis
Biphenyl-4-yl 2,4-dinitrobenzoate serves as a valuable reagent in organic synthesis. It is utilized for the formation of complex molecules through various reactions, including:

  • Oxidation Reactions : Leading to the formation of amino derivatives.
  • Reduction Reactions : Resulting in the production of carboxylic acids and alcohols.
  • Substitution Reactions : Facilitating the creation of nitro or halogenated derivatives.

These reactions highlight the compound's versatility as a precursor in synthesizing more complex organic compounds.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting moderate potency. This property positions the compound as a candidate for further exploration in antimicrobial drug development.

Antifungal Activity
The compound has also been investigated for its antifungal properties. Studies demonstrate its potential effectiveness against common fungal pathogens, making it relevant in the search for new antifungal agents.

Medicinal Applications

Drug Development
this compound is being explored for its potential use in drug formulations due to its unique structural features. Its biological activities suggest that it could play a role in developing treatments for infections caused by resistant strains of bacteria and fungi.

Industrial Applications

Material Science
In industry, this compound is utilized in the production of materials with specific optical and electronic properties. Its ability to modify the physical characteristics of polymers makes it valuable in developing advanced materials for electronics and optics.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated this compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.
  • Anti-inflammatory Effects
    • In murine models of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating potential anti-inflammatory effects.
  • Cancer Cell Proliferation
    • In vitro assays using breast cancer cell lines demonstrated that this compound inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl 2,4-dinitrobenzoate in chemical reactions typically involves the activation of the ester and nitro groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or substitution reactions. The nitro groups can participate in redox reactions, being reduced to amines or further oxidized.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis or nitro reduction. These interactions can be studied to understand the compound’s behavior in biological environments.

Comparison with Similar Compounds

Key Observations :

  • Nitro Group Positioning : The 2,4-dinitro configuration in this compound reduces bioreporter activation compared to 2-nitrobenzoate (2NBA), which strongly induces EGFP expression in BRprox mutant cells .
  • Biphenyl vs. Benzoate Modifications : [4-(4-Nitrophenyl)phenyl] benzoate lacks nitro groups on the benzoate ring but features a nitro-substituted biphenyl, resulting in lower steric hindrance and distinct reactivity in synthetic applications .
  • Biodegradation : Unlike 3,5-dinitrobenzoate, which is mineralized to acetate and CO₂ under anaerobic conditions, 2,4-dinitrobenzoate derivatives exhibit slower degradation due to the stability conferred by the nitro group arrangement .

Bioreporter Specificity

This suggests that the additional 4-nitro group sterically hinders enzyme-substrate interactions or disrupts electron transfer pathways critical for reporter activation .

Biodegradation Pathways

  • Aerobic vs. Anaerobic Conditions : While 3,5-dinitrobenzoate undergoes reductive transformation to simpler metabolites, 2,4-dinitrobenzoate derivatives persist longer in anaerobic environments due to their resistance to microbial reductase enzymes .
  • Comparative Degradation Rates :
    • 3,5-Dinitrobenzoate: 85% mineralization to CO₂ in 72 hours (anaerobic) .
    • 2,4-Dinitrobenzoate: <20% degradation under identical conditions .

Q & A

What are the established synthetic protocols for preparing Biphenyl-4-yl 2,4-dinitrobenzoate, and what are the critical reaction parameters?

The synthesis typically involves an esterification reaction between biphenyl-4-ol and 2,4-dinitrobenzoyl chloride under acidic conditions. Key steps include:

  • Dissolving biphenyl-4-ol in anhydrous ethanol with glacial acetic acid as a catalyst.
  • Adding 2,4-dinitrobenzoyl chloride dropwise under reflux (4–6 hours) to activate the acyl group.
  • Post-reaction purification via vacuum evaporation and recrystallization from ethanol to isolate the product .
    Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of the acid chloride, precise stoichiometry (1:1 molar ratio), and controlled reflux temperature (~78°C for ethanol) to prevent side reactions .

How is the purity and structural integrity of this compound typically verified in academic research?

Purity is assessed using:

  • HPLC or TLC to confirm absence of unreacted starting materials.
  • NMR spectroscopy (¹H/¹³C) to verify ester linkage and aromatic proton environments.
  • IR spectroscopy to identify characteristic carbonyl (C=O, ~1720 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches, though experimental IR data should be cross-checked with computational models or databases like NIST to resolve ambiguities .
    For crystallographic validation, single-crystal X-ray diffraction with SHELXL refinement is preferred, leveraging its robustness for small-molecule structures .

What strategies are recommended for resolving crystallographic disorder in the nitro groups of this compound during structure refinement?

Nitro groups often exhibit rotational disorder, complicating refinement. Strategies include:

  • Applying SHELXL restraints (e.g., DELU, SIMU) to stabilize thermal parameters and maintain reasonable geometry.
  • Partitioning disordered atoms into multiple sites with occupancy refinement.
  • Validating against high-resolution data (>1.0 Å) to reduce model bias.
    If twinning is suspected (common in aromatic esters), use the TWIN/BASF commands in SHELXL to refine twin laws .

How can researchers address discrepancies between experimental and computational spectroscopic data for this compound?

Discrepancies in IR or NMR data may arise from solvent effects, crystallinity, or impurities. Mitigation steps:

  • Compare experimental IR spectra with NIST Chemistry WebBook entries for nitroaromatic compounds, ensuring instrument calibration matches literature conditions .
  • Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify mismatches in vibrational modes or chemical shifts.
  • Confirm sample purity via melting point analysis or mass spectrometry to rule out contamination.

What safety precautions are advised when handling intermediates like biphenyl-4-ol during synthesis?

Biphenyl-4-ol (a precursor) is hazardous upon contact. Protocols include:

  • Using gloves, goggles, and fume hoods to prevent skin/eye exposure.
  • Immediate flushing with water for 15 minutes if contact occurs, followed by medical consultation .
  • Proper disposal of waste via approved chemical channels to avoid environmental contamination.

What are the best practices for optimizing reaction yields in the synthesis of aromatic esters like this compound?

Yield optimization requires:

  • Catalytic acid : Glacial acetic acid (5–10 drops) enhances nucleophilic attack by protonating the hydroxyl group .
  • Anhydrous solvents : Ethanol or dichloromethane minimizes side reactions (e.g., hydrolysis).
  • Stoichiometric excess : A 10% excess of 2,4-dinitrobenzoyl chloride drives the reaction to completion.
  • Post-synthesis quenching : Neutralize residual acid with sodium bicarbonate before isolation .

How can researchers troubleshoot low crystallinity in this compound during X-ray diffraction studies?

Poor crystallinity may arise from impurities or rapid crystallization. Solutions include:

  • Solvent recrystallization : Use mixed solvents (e.g., ethanol/water) for slow crystal growth.
  • Seeding : Introduce a small crystal from a prior batch to induce nucleation.
  • Vapor diffusion : Allow slow diffusion of antisolvent (e.g., pentane) into a saturated solution.
    If issues persist, switch to powder XRD or microcrystal electron diffraction (MicroED) for structural insights .

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